molecular formula C26H20FN3O2 B2578216 3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 902597-97-1

3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2578216
CAS RN: 902597-97-1
M. Wt: 425.463
InChI Key: BEIVSWLSNOTJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H20FN3O2 and its molecular weight is 425.463. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds structurally related to the query chemical, has been shown to result in potent cytotoxins against various cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003).
  • A study on the synthesis of 1-hydroxy-substituted pyrazoloquinolines from 1-benzyloxypyrazole demonstrated the ability to create complex heterocyclic structures, which could be useful in the development of new pharmaceuticals (Pawlas et al., 2000).

Photophysics and Molecular Logic Switches

  • The photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazoloquinoline have been investigated, revealing their potential for implementation in molecular logic switches due to their solvatochromism, acidochromism, and solid state fluorescence (Uchacz et al., 2016).

Antitubercular Activity

  • Novel hexahydro-2H-pyranoquinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, related to the query compound, have shown significant antitubercular activity against Mycobacterium tuberculosis H37Rv, highlighting their potential as antitubercular agents (Kantevari et al., 2011).

Antioxidant Properties

  • Spiroquinoline derivatives synthesized through a regioselective and environmentally benign approach have been evaluated for their in vitro antioxidant activity, showing excellent potency in radical scavenging assays. This suggests their potential use as antioxidants in medicinal chemistry and materials science (Patel et al., 2022).

Antibacterial and Antifungal Activity

  • Pyrazoline and pyrazole derivatives, related to the compound of interest, have been synthesized and shown to possess antibacterial and antifungal activities. This underscores their potential as leads for developing new antimicrobial agents (Hassan, 2013).

properties

IUPAC Name

5-(3,4-dimethylphenyl)-8-[(2-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2/c1-15-7-8-17(9-16(15)2)25-20-13-30(12-18-5-3-4-6-21(18)27)22-11-24-23(31-14-32-24)10-19(22)26(20)29-28-25/h3-11,13H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIVSWLSNOTJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

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